3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Overview
Description
3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicinal chemistry, fluorescence, and dye industries. This particular compound is characterized by its unique structure, which includes two dibutylamino groups attached to a chromenone core via a carbonyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-(dibutylamino)-2H-chromen-2-one.
Formation of the Carbonyl Bridge: The next step involves the reaction of two molecules of 7-(dibutylamino)-2H-chromen-2-one with a carbonylating agent such as phosgene or triphosgene under controlled conditions to form the carbonyl bridge.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of a catalyst such as a Lewis acid to facilitate the formation of the carbonyl bridge.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dibutylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Oxidized derivatives with altered chromenone core.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with different substituents replacing the dibutylamino groups.
Scientific Research Applications
3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in biological imaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its conjugated chromenone structure, making it useful in imaging and detection applications.
Biological Activity: The dibutylamino groups enhance its ability to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
3,3’-Carbonylbis(7-diethylaminocoumarin): Similar structure but with diethylamino groups instead of dibutylamino groups.
7-Diethylamino-3-(7-diethylamino-2-oxochromene-3-carbonyl)chromen-2-one: Another coumarin derivative with similar properties.
Uniqueness: 3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is unique due to its specific dibutylamino substitution, which imparts distinct chemical and biological properties compared to its diethylamino counterparts. This uniqueness makes it valuable for specialized applications in fluorescence and medicinal chemistry.
Properties
IUPAC Name |
7-(dibutylamino)-3-[7-(dibutylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-5-9-17-36(18-10-6-2)27-15-13-25-21-29(34(39)41-31(25)23-27)33(38)30-22-26-14-16-28(24-32(26)42-35(30)40)37(19-11-7-3)20-12-8-4/h13-16,21-24H,5-12,17-20H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNRIKGRQSBQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CCCC)CCCC)OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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